2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione
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Overview
Description
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is an organic compound characterized by the presence of a nitrophenyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione typically involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further chemical reactions to form the desired compound . The nitration process is carried out using dilute nitric acid at room temperature, resulting in a mixture of 2-nitrophenol and 4-nitrophenol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reduction of this compound include 2-(4-Aminophenyl)-1,3-dioxane-4,6-dione . Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to participate in nucleophilic substitution reactions also contributes to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
4-Nitrophenylchloroformate: A compound used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness
2-(4-Nitrophenyl)-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other nitrophenyl compounds .
Properties
CAS No. |
58413-48-2 |
---|---|
Molecular Formula |
C10H7NO6 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H7NO6/c12-8-5-9(13)17-10(16-8)6-1-3-7(4-2-6)11(14)15/h1-4,10H,5H2 |
InChI Key |
WEFBPMUAXMHMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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